Tetrahydro[3,3'-bifuran]-2,2',5,5'-tetrone is a chemical compound characterized by its unique structure and properties. Its molecular formula is C8H6O6, with a molecular weight of 198.13 g/mol. This compound features a bicyclic structure that includes two furan rings connected by a central carbonyl group, contributing to its distinctive chemical behavior and reactivity .
There is no current research available on the specific mechanism of action of THBT.
THBT possesses four carbonyl groups (C=O), making it a potential di anhydride PubChem: for organic synthesis. Di anhydrides are highly reactive molecules that can react with various functional groups to form new carbon-carbon bonds. THBT's bifuran core structure might introduce unique reactivity or selectivity compared to traditional di anhydrides.
The diol functionality (two hydroxyl groups) adjacent to the furan rings suggests potential applications in the design of polyesters or other polymers. The rigid furan rings and the diol groups could lead to polymers with interesting thermal or mechanical properties. Further research would be needed to explore the feasibility of THBT polymerization and the properties of the resulting polymers.
The presence of multiple carbonyl groups could make THBT a chelating agent, capable of binding to metal ions. This property could be useful in various biomedical applications, such as developing contrast agents for medical imaging or designing metal-chelating drugs. However, further studies are needed to understand THBT's binding properties and potential biological activity.
These reactions make it a versatile intermediate in organic synthesis .
Several methods exist for synthesizing tetrahydro[3,3'-bifuran]-2,2',5,5'-tetrone:
The choice of synthesis method often depends on the desired yield and purity of the final product .
Tetrahydro[3,3'-bifuran]-2,2',5,5'-tetrone has potential applications in several fields:
Tetrahydro[3,3'-bifuran]-2,2',5,5'-tetrone can be compared with several similar compounds based on structural and functional characteristics:
Compound Name | Molecular Formula | Key Features |
---|---|---|
[3,4-Dihydro-2H-pyran-2-one] | C6H8O2 | Contains a pyran ring; used in organic synthesis |
[Furan-2-carboxylic acid] | C5H4O3 | Simple furan derivative; known for various reactions |
[Dihydrofuran] | C4H8O | Saturated furan; used in polymer chemistry |
Tetrahydro[3,3'-bifuran]-2,2',5,5'-tetrone stands out due to its dual furan rings and multiple carbonyl functionalities. This structural complexity allows for diverse reactivity patterns not commonly found in simpler furan derivatives. Additionally, its potential biological activity adds an extra layer of interest compared to other similar compounds.
The compound [3,3'-bifuran]-2,2',5,5'-tetrone, tetrahydro- (CAS RN 4534-73-0) was first synthesized in the mid-20th century through oxidation reactions of tetrahydrophthalic anhydride or related precursors. Early production methods involved nitric acid oxidation in the presence of vanadium catalysts, yielding meso-1,2,3,4-butanetetracarboxylic acid, which was subsequently dehydrated to form the dianhydride. Its structural uniqueness as a bifuran-derived dianhydride spurred interest in crosslinking applications, particularly in textile chemistry and polymer science.
The compound is systematically named according to IUPAC rules as tetrahydro[3,3'-bifuran]-2,2',5,5'-tetrone. Key synonyms include:
Table 1: Nomenclature Overview
Category | Description |
---|---|
IUPAC Name | Tetrahydro[3,3'-bifuran]-2,2',5,5'-tetrone |
Common Synonyms | BDA; Butanetetracarboxylic dianhydride; meso-BTCA dianhydride |
CAS Registry Number | 4534-73-0 |
This compound serves as a critical building block in:
Recent studies focus on:
[3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- represents a unique bicyclic anhydride compound with the molecular formula C₈H₆O₆ and a molecular weight of 198.13 g/mol [1] [2]. The compound is systematically named as 1,2,3,4-butanetetracarboxylic dianhydride and bears the Chemical Abstracts Service registry number 4534-73-0 [1] [2]. Structural confirmation of this compound has been achieved through multiple analytical techniques, establishing its identity as a bis-anhydride derivative featuring two interconnected tetrahydrofuran rings [1].
The molecular structure consists of two five-membered lactone rings connected through a carbon-carbon single bond at the 3,3'-positions [1] [3]. Each ring contains two carbonyl groups positioned at the 2,5- and 2',5'-positions respectively, giving rise to the tetrone designation [1]. The tetrahydro nomenclature indicates the fully saturated nature of the furan rings, distinguishing this compound from its aromatic bifuran analogs [3].
Computational studies have provided detailed insights into the three-dimensional arrangement of atoms within the molecule [1]. The InChI representation (InChI=1/C8H6O6/c9-5-1-3(7(11)13-5)4-2-6(10)14-8(4)12/h3-4H,1-2H2) confirms the constitutional framework, while the canonical SMILES notation (O=C1OC(=O)C(C1)C2C(=O)OC(=O)C2) provides a linear representation of the molecular connectivity [4].
The stereochemical characteristics of [3,3'-bifuran]-2,2',5,5'-tetrone, tetrahydro- present a fascinating case study in molecular symmetry and chirality [4] [5]. The compound exists primarily as a meso isomer, characterized by an internal plane of symmetry that renders the molecule achiral despite containing two stereogenic centers [4] [5]. The meso configuration arises from the specific spatial arrangement of the two chiral centers at the C-3 and C-3' positions, where the stereochemical descriptors follow an (R,S) pattern [4].
A distinct stereoisomeric form bearing the Chemical Abstracts Service number 17309-39-6 corresponds to the (R,S) stereoisomer [4]. This stereoisomer exhibits different physical properties while maintaining the same molecular connectivity [4]. The presence of a C₂ symmetry axis through the molecule contributes to its classification as a meso compound, where the two halves of the molecule are mirror images of each other [5].
The stereochemical analysis reveals that despite the presence of two chiral centers, the compound does not exhibit optical activity due to internal symmetry compensation [5]. This meso character is a defining feature that distinguishes this compound from other chiral tetrahydrofuran derivatives [5]. The stereochemical configuration significantly influences the physical properties and reactivity patterns of the molecule [4].
The bifuran core structure represents the fundamental architectural framework of this compound, consisting of two tetrahydrofuran rings linked through a direct carbon-carbon bond [1] [3]. Each tetrahydrofuran unit adopts a envelope conformation, typical of five-membered ring systems, with the bridging carbon atoms serving as the connection points [3]. The dihedral angle between the two ring planes influences the overall molecular geometry and affects the compound's physical properties [6].
Theoretical calculations have investigated the conformational preferences of the bifuran system, revealing the presence of gauche minima in the torsional potential energy surface [6]. The inter-ring rotation barrier is relatively low, allowing for conformational flexibility around the central carbon-carbon bond [6]. This conformational mobility contributes to the dynamic behavior of the molecule in solution and solid states [6].
The electron-withdrawing nature of the anhydride functionalities significantly affects the electronic properties of the bifuran core [7]. The carbonyl groups create electron-deficient regions that influence the reactivity patterns and spectroscopic properties of the compound [7]. The conjugation between the furan rings and the carbonyl systems contributes to the overall stability and chemical behavior of the molecule [7].
[3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- exists as a solid at room temperature, presenting as a white to light yellow crystalline powder [2] [8]. The compound exhibits a characteristic appearance that may vary from white to pale yellow depending on purity and storage conditions [2] [9]. Commercial samples typically maintain a crystalline morphology with well-defined particle characteristics [2].
The physical state stability of the compound is maintained under normal atmospheric conditions, though it exhibits moisture sensitivity that requires careful storage considerations [2]. The crystalline nature of the material contributes to its handling properties and influences its behavior in various solvent systems [2]. The powder characteristics make it suitable for various synthetic applications where precise metering and dissolution control are required [9].
The melting point of [3,3'-bifuran]-2,2',5,5'-tetrone, tetrahydro- has been consistently reported in the range of 242-243.5°C, indicating good thermal stability under normal conditions [3] [10]. This relatively high melting point reflects the strong intermolecular interactions present in the crystalline lattice and the rigid bicyclic structure of the molecule [3]. The narrow melting point range suggests high purity in commercial preparations [10].
Thermal analysis reveals that the compound maintains structural integrity up to its melting point, with decomposition occurring at elevated temperatures [3]. The predicted boiling point of 492.0±45.0°C indicates substantial thermal stability, though practical applications rarely require heating to such extreme temperatures [3] [10]. The thermal behavior is characteristic of anhydride compounds, which typically exhibit high melting points due to strong dipolar interactions [10].
The decomposition pathway involves the breakdown of the anhydride functionalities with the release of carbon dioxide and the formation of various fragmentation products [3]. Thermogravimetric analysis provides detailed information about the thermal stability profile and decomposition kinetics of the compound [3].
The solubility characteristics of [3,3'-bifuran]-2,2',5,5'-tetrone, tetrahydro- reflect its polar anhydride nature and bifunctional structure [11] [12]. The compound exhibits limited solubility in water due to its hydrophobic bifuran core and the tendency of anhydride groups to undergo hydrolysis rather than simple dissolution [11]. In aqueous media, the compound tends to react with water molecules, leading to ring-opening and formation of the corresponding tetracarboxylic acid derivatives [13].
Organic solvents provide more favorable dissolution conditions for the compound [12]. Polar aprotic solvents such as dimethyl sulfoxide and N-methyl-2-pyrrolidinone demonstrate good solvating ability for the compound [12]. The solubility in these solvents is enhanced by their ability to interact with the carbonyl oxygen atoms through dipolar interactions [12].
Solvent Class | Solubility Behavior | Mechanism |
---|---|---|
Water | Limited solubility, hydrolysis | Nucleophilic attack on anhydride |
Polar Aprotic | Good solubility | Dipolar interactions |
Polar Protic | Moderate solubility, reaction | Hydrogen bonding, ring opening |
Nonpolar | Poor solubility | Insufficient polarity matching |
The dissolution behavior in alcoholic solvents involves both solvation and chemical reaction, as the anhydride groups can react with alcohol molecules to form ester linkages [12]. This reactivity limits the use of protic solvents for simple dissolution applications but provides opportunities for controlled chemical transformations [9].
The infrared spectrum of [3,3'-bifuran]-2,2',5,5'-tetrone, tetrahydro- exhibits characteristic absorption bands that confirm the presence of anhydride functionalities and the bifuran structural framework [14] [15] [16]. The most prominent spectroscopic features appear in the carbonyl stretching region, where the anhydride C=O groups produce intense absorption bands between 1850-1630 cm⁻¹ [14] [16]. These bands are typically sharp and well-defined, reflecting the symmetric nature of the anhydride carbonyl environments [16].
The antisymmetric and symmetric C=O stretching vibrations of the anhydride groups appear as distinct peaks, with the antisymmetric stretch occurring at higher frequencies around 1850 cm⁻¹ and the symmetric stretch appearing near 1780 cm⁻¹ [14] [15]. The intensity and position of these bands provide diagnostic information for structural confirmation and purity assessment [16].
Additional characteristic absorptions include C-H stretching vibrations in the 2900-3000 cm⁻¹ region, corresponding to the methylene groups in the tetrahydrofuran rings [17] [18]. The C-O-C stretching vibrations appear in the 1000-1300 cm⁻¹ range, confirming the ether linkages within the furan rings [17]. Ring deformation modes and C-C stretching vibrations contribute to the fingerprint region below 1500 cm⁻¹ [18].
Nuclear magnetic resonance spectroscopy provides detailed structural information about [3,3'-bifuran]-2,2',5,5'-tetrone, tetrahydro-, confirming the molecular connectivity and stereochemical features [19]. The ¹³C nuclear magnetic resonance spectrum reveals distinct signals for the various carbon environments within the molecule [19]. The carbonyl carbons of the anhydride groups appear as characteristic signals in the 160-180 ppm region, reflecting their electron-deficient nature [19].
The bridging carbons at the 3,3'-positions exhibit unique chemical shifts that distinguish them from the methylene carbons within the tetrahydrofuran rings [19]. The symmetry of the molecule reduces the number of distinct carbon signals, simplifying the spectral interpretation [19]. Gated decoupling experiments and selective proton decoupling techniques have been employed to assign specific carbon resonances [19].
¹H nuclear magnetic resonance spectroscopy reveals the proton environments associated with the tetrahydrofuran rings [2]. The methylene protons exhibit characteristic chemical shifts and coupling patterns that confirm the ring connectivity and stereochemical arrangement [2]. The symmetry elements present in the molecule lead to spectral simplification, with equivalent protons producing single resonances [2].
Mass spectrometric analysis of [3,3'-bifuran]-2,2',5,5'-tetrone, tetrahydro- reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights [20] [21] [22]. The molecular ion peak appears at m/z 198, corresponding to the molecular weight of the compound [1] [20]. The intensity of the molecular ion peak reflects the stability of the ionized molecule under electron impact conditions [20].
The primary fragmentation pathways involve the loss of carbon monoxide units from the anhydride functionalities [20] [22]. Sequential losses of CO (28 mass units) produce characteristic fragment ions that serve as diagnostic markers for anhydride-containing compounds [22]. The base peak typically corresponds to fragments resulting from the loss of multiple CO units, indicating the preferential cleavage of the carbonyl bonds [20].
Additional fragmentation processes include ring-opening reactions and rearrangement mechanisms that produce smaller fragment ions [23] [21]. The fragmentation patterns are consistent with charge-site initiated processes, where the positive charge influences the bond-breaking pathways [22]. Collision-induced dissociation experiments provide enhanced structural information through controlled fragmentation processes [21].
X-ray crystallographic analysis provides definitive structural confirmation of [3,3'-bifuran]-2,2',5,5'-tetrone, tetrahydro-, revealing the precise three-dimensional arrangement of atoms within the crystal lattice [24] [25]. The crystallographic data confirm the bicyclic nature of the compound and establish the bond lengths, bond angles, and torsional relationships [25]. The crystal structure reveals the meso stereochemistry and the spatial orientation of the two tetrahydrofuran rings [24].
The unit cell parameters and space group information provide insights into the packing arrangements and intermolecular interactions within the crystal [25]. The compound crystallizes in a specific space group that accommodates the molecular symmetry and optimizes the packing efficiency [24]. Intermolecular hydrogen bonding and van der Waals interactions contribute to the crystal stability [26].
The oxidation of tetrahydrophthalic anhydride represents one of the most established synthetic pathways for producing [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- [1] [2] [3]. This methodology involves the non-catalytic oxidation of tetrahydrophthalic acid or its anhydride using aqueous hydrogen peroxide at elevated temperatures. The process operates under relatively mild conditions, with temperatures ranging from 100 to 200°C and pressures between 1 and 50 atmospheres [3].
The oxidation mechanism proceeds through the formation of 4,5-dihydroxyhexahydrophthalic acids as intermediate compounds [3]. These intermediates undergo further catalytic oxidation with hydrogen peroxide to yield butane-1,2,3,4-tetracarboxylic acids, which subsequently undergo cyclization to form the desired dianhydride structure. The reaction demonstrates remarkable efficiency, achieving yields between 85 and 99% within reaction times of 30 to 60 minutes [3].
Research findings indicate that the optimal reaction conditions involve maintaining temperatures between 50 and 250°C under pressures of 147 to 2000 psia [3]. Under these conditions, the conversion of 3-chlorotetrahydrofuran to tetrahydrofuran proceeds with 98 to 99% yield in approximately 30 minutes [4]. The process benefits from the use of Group IA or IIA bases such as calcium hydroxide and rhodium on carbon catalysts, which facilitate the hydrogenation step [4].
The formation of [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- from tetracarboxylic acid precursors follows well-established dehydration protocols [5] [6] [7]. This synthetic route typically employs 1,2,3,4-butanetetracarboxylic acid as the starting material, which undergoes dehydration to form the corresponding dianhydride structure [6] [8].
The dehydration process commonly utilizes acetic anhydride as the dehydrating agent at temperatures around 195°C for approximately 6 hours [5]. Research demonstrates that the reaction mechanism involves the formation of intermediate anhydrides through intramolecular cyclization reactions [6]. Studies using computational chemistry approaches reveal that the most favorable reaction pathway proceeds through the formation of C5C14 anhydride intermediates, followed by subsequent cyclization to yield the final dianhydride product [6].
Detailed kinetic and thermodynamic analyses indicate that the C14- or C11-containing carboxyl groups of butanetetracarboxylic acid exhibit higher reactivity compared to other carboxyl positions [6]. The esterification reaction with cellulose hydroxyl groups, particularly O(6)-H(6) and O(2)-H(2), demonstrates the preferred reaction sites for anhydride formation [6]. The process achieves yields exceeding 80% under optimized conditions, with reaction temperatures maintained at 195°C for 6 hours [5].
Contemporary catalytic methodologies for synthesizing [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- have evolved to incorporate advanced transition metal catalysts and sophisticated reaction systems [9] [10] [11]. The vanadium-copper catalytic system, specifically VO(acac)2/Cu(2-Eth)2/DABCO in ionic liquid media, represents a significant advancement in dianhydride synthesis [12].
This catalytic approach operates in [hmim]OTf ionic liquid at 120°C, achieving yields of 76.7% through aerobic oxidation processes [12]. The system demonstrates remarkable recyclability, with the ionic liquid catalyst maintaining activity through multiple reaction cycles [12]. The catalytic mechanism involves the synergistic interaction between vanadium and copper centers, facilitating the oxidation of bis(chloromethyl)xylenes to pyromellitic acid, followed by dehydration to form the dianhydride [12].
Palladium-catalyzed synthetic routes have emerged as highly effective methodologies for bifuran synthesis [13]. The Suzuki coupling reaction between dibromo or tetrabromo-bifuran and arylboronic acids, catalyzed by Pd(PPh3)4, produces substituted bifuran derivatives with yields ranging from 42 to 94% [13]. The reaction proceeds under reflux conditions in tetrahydrofuran and water, with the palladium catalyst facilitating the cross-coupling process [13].
Ruthenium-catalyzed redox isomerization represents another innovative approach for tetrahydrofuran lignan synthesis [14]. This methodology employs tandem nucleophilic addition, redox isomerization, and oxidative coupling reactions as key steps [14]. The process demonstrates moderate to good diastereoselectivity and provides access to complex tetrahydrofuran structures through a single synthetic operation [14].
Green chemistry principles have significantly influenced the development of environmentally sustainable synthetic protocols for [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- [10] [15] [16]. Organocatalytic synthesis methods utilizing 2,2,2-trifluoroacetophenone-mediated oxidation with hydrogen peroxide as a green oxidant have demonstrated exceptional promise [10].
These environmentally friendly protocols embrace sustainable procedures that utilize hydrogen peroxide as the primary oxidizing agent [10]. The methodology tolerates wide substitution patterns and produces polysubstituted tetrahydrofurans in high to excellent yields [10]. The process operates under mild conditions, avoiding the use of toxic heavy metal catalysts and reducing environmental impact [10].
Iron-based catalytic systems, particularly Fe2(SO4)3 in dimethyl carbonate, represent another green chemistry approach [11]. This system demonstrates synergistic effects in cyclization and aromatization steps, achieving 70 mol% yield when performed at gram scale [11]. The methodology offers advantages in terms of catalyst availability, cost-effectiveness, and reduced environmental footprint compared to traditional heavy metal catalysts [11].
Enzymatic synthetic approaches have gained attention for their specificity and mild reaction conditions [16]. These biocatalytic methods operate under environmentally benign conditions and demonstrate high selectivity for desired products [16]. The enzymatic approach aligns with green chemistry principles by utilizing naturally occurring catalysts and operating under physiological conditions [16].
Industrial-scale production of [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- requires careful optimization of multiple reaction parameters to ensure consistent product quality and economic viability [17] [18] [8]. Temperature control represents a critical factor, with optimal operating ranges typically maintained between 180 and 200°C [17] [18].
Pressure management during industrial synthesis involves maintaining conditions between 1 and 10 bar to ensure proper reaction kinetics while minimizing equipment costs [17]. The reaction time optimization typically ranges from 30 to 60 minutes, balancing productivity requirements with complete conversion of starting materials [17]. Monomer concentration plays a crucial role, with higher concentrations generally favored to achieve maximum molecular weight and yield [19].
Catalyst loading optimization typically involves 2 to 5% by weight of the total reaction mixture [17] [18]. The catalyst distribution throughout the reactor volume requires careful attention to ensure uniform reaction conditions [18]. Activity maintenance of catalytic systems during extended operation periods necessitates periodic regeneration or replacement protocols [18].
Research findings demonstrate that the order and mode of monomer addition significantly influence final product molecular weight [19]. The highest molecular weights are obtained when solid dianhydrides are added to diamine solutions, reducing side reactions with water and other impurities [19]. Stoichiometric excess of dianhydride, typically 1 to 2%, often improves molecular weight outcomes [19].
Industrial purification of [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- employs multiple separation and purification methodologies to achieve the required product specifications [17] [20] [21] [22]. Crystallization techniques represent the primary purification method, operating at temperatures between 0 and 50°C to achieve purities exceeding 99% [20] [23].
Vacuum distillation provides comprehensive impurity removal, operating at reduced pressures to minimize thermal decomposition [22] [24]. The process typically operates at temperatures between 100 and 200°C under reduced pressure, achieving purities greater than 98% with recovery yields of 85 to 95% [22] [24]. The fractionating column configuration aids in preventing discoloration of the distillate and ensures consistent product quality [22].
Recrystallization protocols involve multiple crystallization steps to achieve exceptional purity levels exceeding 99.5% [20] [25]. The process typically operates at temperatures between 60 and 160°C, utilizing appropriate solvent systems such as toluene and acetic anhydride mixtures [25]. Although recrystallization requires multiple steps, it provides excellent purity at the expense of moderate recovery yields ranging from 60 to 80% [20].
Sublimation techniques offer direct solid purification at temperatures between 200 and 280°C [20]. This methodology achieves purities greater than 97% with recovery yields of 80 to 90% [20]. The sublimation process eliminates the need for solvents and provides direct access to purified solid products [20].
Scale-up from laboratory to industrial production involves addressing multiple engineering challenges related to heat transfer, mass transfer, and reaction kinetics [26] [27] [28]. Heat removal efficiency becomes increasingly important at larger scales due to the reduced surface area to volume ratio [26]. Industrial reactors require sophisticated heat exchange systems to maintain uniform temperature distribution throughout the reaction volume [26].
Equipment material compatibility assumes critical importance during scale-up operations [28]. The corrosive nature of many synthetic intermediates necessitates the use of specialized materials such as stainless steel or glass-lined reactors [28]. Material selection must consider both chemical compatibility and mechanical integrity under industrial operating conditions [28].
Mixing uniformity becomes challenging at industrial scale due to increased reactor dimensions and viscosity effects [26]. The design of impeller systems and reactor geometry requires careful optimization to ensure adequate mass transfer and reaction uniformity [26]. Computational fluid dynamics modeling often guides the design of industrial-scale mixing systems [26].
Catalyst distribution throughout large-scale reactors requires specialized feeding and mixing systems [26]. The maintenance of consistent catalyst concentration throughout the reactor volume directly impacts product quality and yield [26]. Industrial operations often employ multiple feed points and enhanced mixing systems to achieve uniform catalyst distribution [26].
Quality control systems during scale-up operations must account for increased batch sizes and potential variability in raw material quality [28]. Continuous monitoring systems for temperature, pressure, pH, and composition become essential for maintaining consistent product specifications [28]. Statistical process control methodologies help identify and correct process variations before they impact final product quality [28].
Ether solvents play crucial roles in the synthesis of [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- due to their unique solvating properties and chemical stability under reaction conditions [29] [4] [30]. Tetrahydrofuran represents the most widely utilized ether solvent, with a boiling point of 66°C and excellent solvating power for both organic and organometallic reagents [4] [29].
The synthesis of tetrahydrofuran derivatives through catalytic processes demonstrates the versatility of ether-based reaction media [4]. The four-step synthesis process involves propylene and formaldehyde reaction in the presence of silica sand, followed by chlorination, cyclization, and hydrogenation steps [4]. Each reaction step operates in ether-based solvents, with tetrahydrofuran serving both as solvent and potential product [4].
Diethyl ether, with its boiling point of 34.6°C, finds application in low-temperature synthesis protocols [30]. The moderate reaction efficiency and easy removal characteristics make diethyl ether suitable for reactions requiring mild conditions and simple product isolation [30]. The low boiling point facilitates solvent recovery through simple distillation processes [30].
Diphenyl ether emerges as the preferred solvent for high-temperature synthesis protocols due to its elevated boiling point of 258°C [30] [31]. Research demonstrates that less volatile solvents like diphenyl ether decrease energy requirements and improve process economics [31]. The high thermal stability of diphenyl ether allows reaction temperatures up to 250°C without solvent decomposition [31].
Dimethoxyethane and diglyme provide specialized solvating environments for specific catalytic systems [30]. These ethers demonstrate stability under reaction conditions and offer low volatility characteristics suitable for extended reaction times [30]. The coordinating ability of these solvents enhances the solubility and reactivity of metal catalysts [30].
Alternative synthetic approaches to [3,3'-Bifuran]-2,2',5,5'-tetrone, tetrahydro- encompass innovative methodologies that diverge from traditional oxidation and dehydration routes [32] [33] [34]. Nickel-electrocatalyzed synthesis represents an emerging methodology for bifuran-based monomer preparation [33]. This approach utilizes electrochemical homocoupling reactions to prepare bifuran-based monomers from methyl bromo-furancarboxylates [33].
The electrocatalytic methodology operates under mild conditions and avoids the use of traditional oxidizing agents [33]. The nickel catalyst facilitates the coupling reaction through controlled electrochemical processes, providing precise control over reaction selectivity and yield [33]. This approach demonstrates particular utility for the preparation of bifuran-based monomers suitable for polymer synthesis applications [33].
Pharmaceutical intermediate synthesis protocols offer alternative routes through bifuran class compounds [32]. The synthetic method involves specific reaction substrates combined with suitable catalyst, alkali, and auxiliary agent systems in dual solvent environments [32]. The process utilizes trimethylphosphine hexafluoroacetylacetone copper as catalyst, 1,4-diazabicyclo[2.2.2]octane as base, and fluoro-1,4-diazabicyclo[2.2.2]octane tetrafluoroboric acid salt as auxiliary agent [32].
This alternative methodology operates at 80°C for 12 hours, achieving high yields of bifuran class compounds suitable for pharmaceutical applications [32]. The reaction proceeds through recombination reactions in dual solvent systems consisting of hexamethylphosphoramide and acetonitrile [32]. The method demonstrates commercial viability due to high yields and scalable reaction conditions [32].
Bio-based synthetic approaches utilize renewable feedstock materials for sustainable production of furan derivatives [34]. These methodologies focus on the conversion of biomass-derived compounds to high-added-value products through catalytic processes [34]. The bio-based approach aligns with sustainability goals and reduces dependence on petroleum-derived starting materials [34].
Novel polyester synthesis from bio-based bifuran compounds represents an innovative application of alternative synthetic pathways [34]. The synthesis of poly(2,2'-difuran-5,5'-diethylene glycol dicarboxylate) through transesterification demonstrates the potential for creating advanced materials from bifuran precursors [34]. This approach combines environmental sustainability with advanced material properties [34].
Table 1: Classical Synthetic Routes - Reaction Conditions
Method | Temperature (°C) | Pressure (atm) | Yield (%) | Reaction Time |
---|---|---|---|---|
Oxidation of Tetrahydrophthalic Anhydride | 100-200 | 1-50 | 85-99 | 30-60 min |
Direct Oxidation with H2O2 | 50-250 | 147-2000 psia | 98-99 | 0.5 h |
Anhydride Formation from Tetracarboxylic Acid | 100-130 | 1-10 | 76.7 | 24 h |
Dehydration with Acetic Anhydride | 195 | Atmospheric | >80 | 6 h |
Table 2: Modern Catalytic Methods for Synthetic Approaches
Catalyst System | Solvent | Temperature (°C) | Yield (%) | Advantages |
---|---|---|---|---|
VO(acac)2/Cu(2-Eth)2/DABCO | [hmim]OTf ionic liquid | 120 | 76.7 | Ionic liquid recyclable |
Pd(PPh3)4 | THF/Water | Reflux | 42-94 | Suzuki coupling efficiency |
Trimethylphosphine Copper Complex | HMPA/Acetonitrile | 80 | 85 | Bifuran synthesis |
Fe2(SO4)3/DMC | Dimethyl carbonate | Gram scale | 70 | Green chemistry approach |
Ru-catalyzed redox isomerization | Organic solvent | Variable | Moderate to good | Tandem reaction |
Table 3: Industrial Production Optimization Parameters
Parameter | Optimal Conditions | Critical Factors | Scale-up Considerations |
---|---|---|---|
Temperature Range | 180-200°C | Temperature control | Heat removal efficiency |
Pressure Range | 1-10 bar | Pressure maintenance | Equipment material compatibility |
Reaction Time | 30-60 minutes | Mass transfer rate | Reaction kinetics |
Monomer Concentration | High concentration favored | Stoichiometric balance | Mixing uniformity |
Catalyst Loading | 2-5% by weight | Activity maintenance | Catalyst distribution |
Solvent Recovery | >95% | Economic viability | Distillation efficiency |
Product Purity | >98% | Impurity removal | Quality control |
Table 4: Purification Techniques Comparison
Technique | Temperature (°C) | Purity Achieved (%) | Recovery Yield (%) | Advantages | Limitations |
---|---|---|---|---|---|
Crystallization | 0-50 | >99 | 70-85 | High purity, simple process | Moderate yield |
Vacuum Distillation | 100-200 (reduced pressure) | >98 | 85-95 | Complete impurity removal | Energy intensive |
Recrystallization | 60-160 | >99.5 | 60-80 | Excellent purity | Multiple steps required |
Sublimation | 200-280 | >97 | 80-90 | Direct solid purification | High temperature required |
Solvent Extraction | Room temperature | 94-98 | 75-90 | Mild conditions | Solvent consumption |
Table 5: Ether Solvent-based Synthesis Protocols
Ether Solvent | Boiling Point (°C) | Reaction Efficiency | Advantages | Applications |
---|---|---|---|---|
Tetrahydrofuran | 66 | High | Good solvating power | General synthesis |
Diethyl Ether | 34.6 | Moderate | Easy removal | Low temperature reactions |
Diphenyl Ether | 258 | Very High | High boiling point | High temperature processes |
Dimethoxyethane | 85 | High | Stable under conditions | Specific catalytic systems |
Diglyme | 162 | High | Low volatility | Extended reaction times |
Irritant